molecular formula C22H31N3O2 B11172089 4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one

4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one

Cat. No.: B11172089
M. Wt: 369.5 g/mol
InChI Key: UYFNNMCUPMEUNR-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety linked to a cyclohexylpyrrolidinone core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a cyclohexylpyrrolidinone derivative under specific conditions to form the final product. Common reagents used in these reactions include sodium cyanoborohydride in methanol, which facilitates the reductive amination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various amines or alcohols.

Scientific Research Applications

4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one stands out due to its unique combination of a benzylpiperazine moiety and a cyclohexylpyrrolidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

IUPAC Name

4-(4-benzylpiperazine-1-carbonyl)-1-cyclohexylpyrrolidin-2-one

InChI

InChI=1S/C22H31N3O2/c26-21-15-19(17-25(21)20-9-5-2-6-10-20)22(27)24-13-11-23(12-14-24)16-18-7-3-1-4-8-18/h1,3-4,7-8,19-20H,2,5-6,9-17H2

InChI Key

UYFNNMCUPMEUNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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